N-methyl-N-[2-(methylamino)ethyl]acetamide
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Overview
Description
N-methyl-N-[2-(methylamino)ethyl]acetamide: is a chemical compound with the molecular formula C6H15N2O It is a derivative of acetamide, where the nitrogen atom is substituted with a methyl group and a 2-(methylamino)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-[2-(methylamino)ethyl]acetamide typically involves the reaction of N-methylacetamide with 2-(methylamino)ethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and reduces the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-[2-(methylamino)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: N-methyl-N-[2-(methylamino)ethyl]amine.
Substitution: N-alkyl-N-[2-(methylamino)ethyl]acetamide.
Scientific Research Applications
Chemistry: N-methyl-N-[2-(methylamino)ethyl]acetamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules .
Industry: The compound is used in the production of specialty chemicals and as a stabilizer in certain industrial processes .
Mechanism of Action
The mechanism of action of N-methyl-N-[2-(methylamino)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific binding interactions involved. The presence of the methylamino and acetamide groups allows for hydrogen bonding and electrostatic interactions with the active site of the target molecule, leading to modulation of its activity .
Comparison with Similar Compounds
N-methylacetamide: A simpler derivative of acetamide with only a methyl group attached to the nitrogen atom.
N,N-dimethylacetamide: Contains two methyl groups attached to the nitrogen atom.
N-ethyl-N-[2-(methylamino)ethyl]acetamide: Similar structure with an ethyl group instead of a methyl group.
Uniqueness: N-methyl-N-[2-(methylamino)ethyl]acetamide is unique due to the presence of both a methylamino and an acetamide group, which allows for a diverse range of chemical reactions and interactions with biological targets. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-methyl-N-[2-(methylamino)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-6(9)8(3)5-4-7-2/h7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIYBVAGTLBMCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CCNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27725-41-3 |
Source
|
Record name | N-methyl-N-[2-(methylamino)ethyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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